3-Iodo-1,6-naphthyridin-4-amine
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Overview
Description
3-Iodo-1,6-naphthyridin-4-amine is a chemical compound with the molecular formula C8H6IN3 . It is part of the naphthyridine family, which is a group of nitrogen-containing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . It has one nitrogen atom in each ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.06 . It has a predicted boiling point of 421.9±45.0 °C and a predicted density of 2.017±0.06 g/cm3 . The pKa is predicted to be 5.85±0.30 .Scientific Research Applications
Synthesis and Chemical Transformations
Rearrangements and Aminations : The reactivity of bromo- and chloro-1,6-naphthyridines with potassium amide in liquid ammonia has been studied, revealing the formation of amino derivatives through reactions that likely involve naphthyridyne intermediates. These transformations showcase the compound's utility in synthesizing various naphthyridine derivatives (Czuba, 2010; Czuba & Woźniak, 2010).
Microwave-Assisted Synthesis : A sequential three-component reaction under microwave irradiation has been developed for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives, highlighting a fast and efficient method for preparing these compounds for biomedical applications (Han et al., 2010).
Palladium-Catalyzed Transformations : The synthesis of naphtho-pyrido-annulated iodonium salts and their subsequent transformation into naphthyridines via palladium-catalyzed aminations demonstrates the versatility of iodinated naphthyridines in complex molecule synthesis (Letessier et al., 2013).
Photocatalysis and Organic Reactions
Triplet Photosensitizers : Iodo-Bodipy derivatives have been utilized as organic triplet photosensitizers for photoredox catalytic reactions, showing significant potential in organic synthesis and the development of new photocatalytic methods (Huang et al., 2013).
Environmentally Friendly Synthesis
Solvent-Free Synthesis : Research has demonstrated the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives through grindstone chemistry, offering a greener and more sustainable approach to synthesizing these compounds (Hameed, 2015).
Future Directions
The future directions for the study of 3-Iodo-1,6-naphthyridin-4-amine and similar compounds lie in further exploring their synthesis and biological applications. Given their wide range of pharmacological activities, these compounds have significant potential in the development of new therapeutic agents .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which 3-iodo-1,6-naphthyridin-4-amine belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The functionalization of the 1,6-naphthyridine core, such as in this compound, leads to specific activity . For instance, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Pharmacokinetics
The compound has a predicted boiling point of 4219±450 °C and a predicted density of 2017±006 g/cm3 .
Properties
IUPAC Name |
3-iodo-1,6-naphthyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKWJTFKOWYQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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